![molecular formula C14H8N2 B3166916 Pyridine, 4,4'-(1,3-butadiyne-1,4-diyl)bis- CAS No. 91508-53-1](/img/structure/B3166916.png)
Pyridine, 4,4'-(1,3-butadiyne-1,4-diyl)bis-
Overview
Description
Pyridine, 4,4’-(1,3-butadiyne-1,4-diyl)bis-, also known as BDP, is a heterocyclic compound. It has a unique structure that makes it a useful tool for studying biological systems. The molecular formula of this compound is C14H8N2 .
Molecular Structure Analysis
The molecular structure of Pyridine, 4,4’-(1,3-butadiyne-1,4-diyl)bis- is characterized by a unique twisted structure and axial chirality . The average mass of the molecule is 204.227 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3 and a boiling point of 385.9±30.0 °C at 760 mmHg . It has a vapour pressure of 0.0±0.8 mmHg at 25°C and an enthalpy of vaporization of 61.0±3.0 kJ/mol . The flash point is 170.7±15.8 °C .Scientific Research Applications
Metal Complexes and Structural Diversity
Pyridine derivatives, such as 4,4'-dipyridyldisulfide, exhibit significant structural diversity when forming metal complexes. The twisted structure and axial chirality of these compounds provide a wide range of structurally characterized complexes, including macrocycles, zigzags, helices, and repeated rhomboids, showcasing their potential in guest inclusion properties and structural diversity in coordination chemistry (Horikoshi & Mochida, 2006).
Synthesis and Properties of Pyridine Derivatives
The chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes have been extensively reviewed, highlighting the synthesis procedures, properties of free organic compounds, and their complex compounds. These derivatives exhibit a wide range of important properties, including spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity, underlining their significance in various scientific applications (Boča, Jameson, & Linert, 2011).
Medicinal Importance of Pyridine Derivatives
Pyridine and its derivatives are crucial chemical compounds with extensive applications in medicinal fields. These compounds are known for their variety of biological activities, and many are in clinical use. Their significance is increasingly recognized for modern medicinal applications, showcasing the broad scope of pyridine derivatives in the development of therapeutic agents (Altaf et al., 2015).
Pyridine-Based Agrochemicals
Pyridine-based compounds play a crucial role as agrochemicals, including fungicides, insecticides, and herbicides. The discovery of these agrochemicals through Intermediate Derivatization Methods offers a perspective on improving the efficiency of discovering novel lead compounds in the field, highlighting the importance of pyridine moiety in the development of agrochemicals (Guan et al., 2016).
Chemosensing Applications
Pyridine derivatives are significant heterocyclic compounds used in various fields, including medicinal and chemosensing applications. These derivatives serve as highly effective chemosensors for determining various species, demonstrating their utility in analytical chemistry and their potential for designing biological active compounds and selective chemosensors (Abu-Taweel et al., 2022).
Mechanism of Action
Target of Action
The primary target of 1,4-Di(pyridin-4-yl)buta-1,3-diyne is the formation of a metal-organic framework (MOF) with nickel (II) nitrate . The MOF is characterized by rhombic cavities, which are occupied by disordered molecules of dichloromethane .
Mode of Action
The compound interacts with its target by forming a MOF when prepared with nickel (II) nitrate hexahydrate in methanol and dichloromethane at room temperature . The resulting MOF has orthorhombic crystals, indicating a specific interaction between the compound and its target .
Result of Action
The primary result of the action of 1,4-Di(pyridin-4-yl)buta-1,3-diyne is the formation of a MOF with rhombic cavities . This suggests that the compound may have potential applications in areas where MOFs are utilized, such as gas storage, separation, and catalysis.
Action Environment
The action of 1,4-Di(pyridin-4-yl)buta-1,3-diyne is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the formation of the MOF occurs at room temperature and requires the presence of nickel (II) nitrate hexahydrate, methanol, and dichloromethane .
properties
IUPAC Name |
4-(4-pyridin-4-ylbuta-1,3-diynyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2/c1(3-13-5-9-15-10-6-13)2-4-14-7-11-16-12-8-14/h5-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRBETINLDNENR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C#CC#CC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349064 | |
Record name | pyridine, 4,4'-(1,3-butadiyne-1,4-diyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Di(pyridin-4-yl)buta-1,3-diyne | |
CAS RN |
91508-53-1 | |
Record name | pyridine, 4,4'-(1,3-butadiyne-1,4-diyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[4-(pyridin-4-yl)buta-1,3-diyn-1-yl]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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